3-Azabicyclo[3.3.1]nonan-7-one

Physicochemical Properties Formulation Science Preformulation

Sourcing a geometrically defined bicyclic piperidinone for pain therapeutic SAR often yields scaffolds with poor receptor complementarity. 3-Azabicyclo[3.3.1]nonan-7-one provides a direct solution as a key pharmacophore for μ-opioid binding and C-20 diterpene alkaloid synthesis. • Differentiated H-bond profile vs. 3-oxa/3-thia analogs ensures target-specific fidelity in analgesic screening. • Enables rapid assembly of polycyclic systems via double Mannich reaction, outperforming less reactive heteroatom variants. • Soluble in ethanol and heptane, simplifying reaction media selection for advanced intermediate preparation.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15307403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.3.1]nonan-7-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1C2CC(=O)CC1CNC2
InChIInChI=1S/C8H13NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-7,9H,1-5H2
InChIKeyGZTCZCDQPIZEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.3.1]nonan-7-one: Technical Overview


3-Azabicyclo[3.3.1]nonan-7-one is a bicyclic organic compound classified as a piperidinone derivative, featuring a nitrogen atom integrated into a [3.3.1] bicyclic framework [1]. This core structure is a key pharmacophore in numerous plant alkaloids and synthetic heterocycles, and the molecule is primarily employed as a versatile synthetic intermediate and scaffold in medicinal chemistry for developing novel pharmacologically active molecules . The compound is commercially available as a research chemical with a purity specification typically at 95% .

Why 3-Azabicyclo[3.3.1]nonan-7-one Substitution Fails


In-class substitution among azabicyclo[3.3.1]nonane derivatives is not feasible due to fundamental differences in heteroatom composition and substitution patterns, which critically dictate receptor binding profiles and downstream biological activity [1]. For instance, while some derivatives like 3,7-diazabicyclo[3.3.1]nonanes show increased basicity compared to other scaffolds [2], the specific 3-aza-7-one motif in 3-azabicyclo[3.3.1]nonan-7-one presents a distinct hydrogen bond acceptor/donor profile and steric environment that cannot be replicated by 3-oxa, 3-thia, or 3-selena analogs [3]. The following quantitative evidence demonstrates that procuring the precise 3-aza-7-one scaffold is mandatory for maintaining expected reactivity in synthetic pathways or fidelity in pharmacological studies, as even small changes in the bicyclic structure lead to divergent and often uncharacterized performance outcomes.

3-Azabicyclo[3.3.1]nonan-7-one: Differentiating Evidence


Solubility vs. 3-Oxa and 3-Thia Analogs

3-Azabicyclo[3.3.1]nonan-7-one demonstrates a solubility profile that is distinct from its 3-oxa and 3-thia analogs. Specifically, it is insoluble in water but soluble in ethanol and heptane [1]. This contrasts with a related 3-oxa-7-azabicyclo[3.3.1]nonan-7-one analog, which is reported to be insoluble in water but soluble in alcohol and slightly soluble in fat [2], and a 3-thia-7-azabicyclo[3.3.1]nonane derivative, which is slightly soluble in water and soluble in fat [3].

Physicochemical Properties Formulation Science Preformulation

Double Mannich vs. Multi-Step Synthesis

3-Azabicyclo[3.3.1]nonan-7-one scaffolds can be efficiently assembled via a double Mannich reaction strategy [1]. This method provides a particularly direct and efficient route for constructing the E-ring of C-20 diterpene alkaloids [1]. In contrast, alternative synthetic routes to similar bicyclic systems, such as the debenzoylation or decarboxylation of 7-substituted derivatives, can yield 7-oxo-N-tosyl-3-azabicyclo[3.3.1]nonanes that exhibit extremely low reactivity towards nucleophilic reagents, thereby limiting downstream functionalization [2].

Synthetic Methodology Process Chemistry Reaction Yield

Analgesic Activity and μ-Opioid Receptor Binding

Derivatives of the 3-azabicyclo[3.3.1]nonane class, which share the same core as 3-azabicyclo[3.3.1]nonan-7-one, have demonstrated potent analgesic activities in multiple animal models and possess high binding affinities for opiate receptors in mice brain [1]. A study of five derivatives showed a good correlation between analgesic activity (measured by mouse hot plate, writhing, and rat tail-flick tests) and the potency to inhibit binding of μ-receptor-specific [³H] ligands [1]. Furthermore, the partition coefficients of these derivatives were all >3, and sodium and GTP response ratios suggested some derivatives act as opioid agonists while others may be mixed agonist-antagonists [1]. In contrast, 3,7-diazabicyclo[3.3.1]nonane derivatives (7-aza analogs of the analgesic azabicyclane) did not show analgesic activity at the dose levels tested [2].

Analgesic Research Opioid Receptor Pharmacology Medicinal Chemistry

Commercial Maturity vs. Emerging Scaffolds

The 3-azabicyclo[3.3.1]nonan-7-one scaffold is a well-established chemical entity with a long history of investigation, as evidenced by patents and publications dating back to the 1960s and 1970s [REFS-1, REFS-2]. In contrast, many novel analogs, such as those incorporating selenium (3-selena-7-azabicyclo[3.3.1]nonanes) [3], represent a more recent and less characterized chemical space with limited commercial availability. This historical precedent for the 3-aza core facilitates more reliable sourcing and reduces lead times for procurement.

Procurement Supply Chain Research Reagents

3-Azabicyclo[3.3.1]nonan-7-one: Research Applications


Designing μ-Opioid Analgesics

Use 3-azabicyclo[3.3.1]nonan-7-one as a privileged scaffold for synthesizing derivatives intended for μ-opioid receptor binding and analgesic activity. The core structure has demonstrated class-level evidence of potent analgesia in vivo and high binding affinity to opiate receptors, with functional assays suggesting the potential for both agonist and mixed agonist-antagonist profiles [1]. This provides a rational starting point for structure-activity relationship (SAR) studies focused on developing next-generation pain therapeutics.

Double Mannich Reaction in Complex Synthesis

Employ the 3-azabicyclo[3.3.1]nonan-7-one framework as a key intermediate in the total synthesis of complex natural products, such as C-20 diterpene alkaloids. The scaffold is known for its rapid and direct assembly via the double Mannich reaction, providing a more efficient pathway to advanced intermediates compared to routes that yield less reactive analogs [2]. This application is particularly relevant for projects requiring the construction of highly bridged, polycyclic alkaloid systems.

Solubility-Guided Solvent Selection

In early-stage drug development, use the known physicochemical properties of 3-azabicyclo[3.3.1]nonan-7-one to guide formulation and analytical method development. Its distinct solubility profile—insoluble in water but soluble in ethanol and heptane [3]—differentiates it from 3-oxa and 3-thia analogs and informs the selection of appropriate solvents for reaction media, purification, and initial formulation screening.

Scaffold Exploration for Bioactivity

Utilize the 3-azabicyclo[3.3.1]nonan-7-one core as a versatile platform for creating compound libraries to probe a range of biological targets. Beyond analgesics, derivatives containing this scaffold have been reported to possess anti-inflammatory, antimicrobial, fungicidal, anticancer, and antioxidant activities [4]. This broad potential, combined with the core's established synthetic accessibility, makes it a valuable building block for both target-based and phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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